![molecular formula C21H23FN4O4 B3003840 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775345-18-0](/img/structure/B3003840.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is a complex molecule that appears to be related to the family of oxadiazole and pyrimidine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related oxadiazole and pyrimidine derivatives is described in the papers. For instance, paper details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil through nitrosative and nitrative cyclizations. Similarly, paper discusses the synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides using oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones with iodosylbenzene diacetate as an oxidant. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of oxadiazole and pyrimidine derivatives is characterized by the presence of nitrogen and oxygen in the heterocyclic rings, which are likely to influence the electronic and steric properties of the molecules. The specific arrangement of substituents around these rings can significantly affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole and pyrimidine derivatives is highlighted in paper , where the NO-generating property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides is discussed. These compounds release nitric oxide in the presence of thiols under physiological conditions. This suggests that the compound may also have the potential to participate in similar redox reactions, depending on the presence of functional groups that can facilitate such processes.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of the specific compound, they do provide information on related compounds. For example, the solubility, stability, and reactivity of the compounds in different environments can be inferred from the synthesis conditions and the reactivity with thiols as described in paper . The presence of a fluorophenoxy group in the compound may also affect its lipophilicity and potential interactions with biological membranes.
Scientific Research Applications
5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) found that certain derivatives, including compounds with structures similar to the specified chemical, exhibited significant 5-HT2 antagonist activity. This activity was found to be more potent than ritanserin, a known 5-HT2 antagonist, indicating potential applications in neurological or psychiatric disorders where 5-HT2 receptors are implicated (Watanabe et al., 1992).
Urease Inhibition
- Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione and tested their urease inhibition activity. The study found that some compounds exhibited significant urease inhibitory properties, suggesting potential applications in conditions related to urease activity, such as certain gastrointestinal disorders (Rauf et al., 2010).
Spectral Characterisation and Synthesis
- Mahmoud et al. (2012) conducted research on the synthesis and spectral characterization of derivatives including 1,2,4-oxadiazol-2-yl and 1,3-dioxoisoindolin-2-yl, related to the chemical . Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Mahmoud et al., 2012).
Synthesis of Related Compounds
- Tolkunov et al. (2013) explored the synthesis of various pyrimidine derivatives. Their work contributes to the broader understanding of the chemical properties and synthesis methods of compounds related to the specified chemical, which can be applied in medicinal chemistry and other scientific research areas (Tolkunov et al., 2013).
Antimicrobial Activity
- Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine derivatives and evaluated their antimicrobial activity. This research indicates potential applications of similar compounds in developing new antimicrobial agents (Laxmi et al., 2012).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.
Future Directions
Given the interesting structure of this compound, it could be a promising area for future research. Studies could explore its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult with a qualified professional or researcher when working with new and potentially hazardous chemical compounds.
properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4/c1-2-17-23-19(24-30-17)18-16-6-3-4-11-25(16)21(28)26(20(18)27)12-5-13-29-15-9-7-14(22)8-10-15/h7-10H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMXXPJYUNUWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(4-fluorophenoxy)propyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
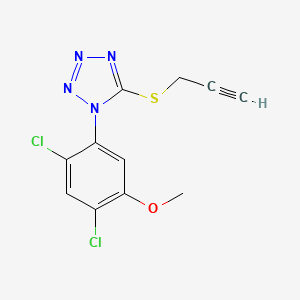
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)
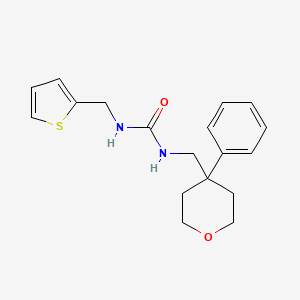
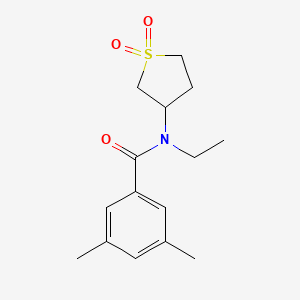
![2-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3003765.png)
![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)
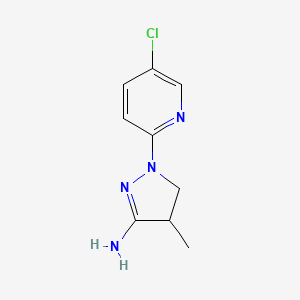
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3003772.png)
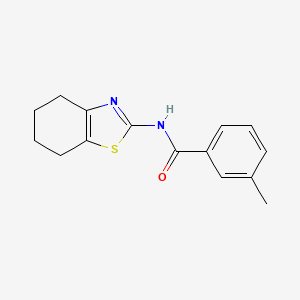
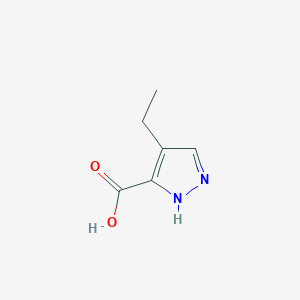
![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)
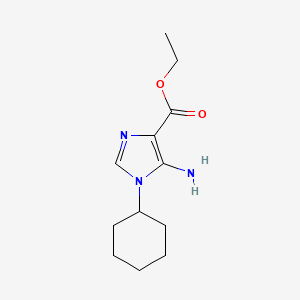
![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)